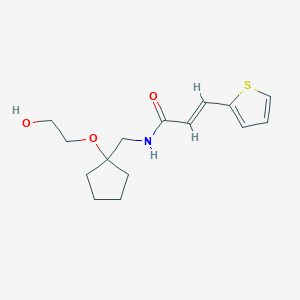

(E)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide

Beschreibung

This compound features a central acrylamide backbone with a thiophen-2-yl group at the α-position and a cyclopentylmethyl substituent bearing a 2-hydroxyethoxy moiety at the nitrogen.

Eigenschaften

IUPAC Name |

(E)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-9-10-19-15(7-1-2-8-15)12-16-14(18)6-5-13-4-3-11-20-13/h3-6,11,17H,1-2,7-10,12H2,(H,16,18)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAHOSKQVYQMLT-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a hydroxyethoxy group. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features:

- A thiophene ring that contributes to its pharmacological properties.

- A hydroxyethoxy group that enhances solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxyethoxy group facilitates hydrogen bonding with biological molecules, while the thiophene moiety can modulate enzyme activity. This interaction may lead to the inhibition of various biochemical pathways, making it a candidate for drug development.

Antioxidant Activity

Research indicates that compounds similar to (E)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

Studies have shown that related acrylamide compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests that (E)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)acrylamide may also possess anti-inflammatory effects, potentially useful in treating inflammatory diseases.

Case Studies

- In Vitro Studies : In a study evaluating the effects of acrylamide derivatives on liver cells, it was found that these compounds could significantly reduce cell viability in a concentration-dependent manner, indicating potential cytotoxic effects at higher concentrations .

- Animal Models : In vivo studies using rat models demonstrated that acrylamide treatment led to increased expression of oxidative stress markers, suggesting that the compound may influence metabolic pathways involved in detoxification and oxidative stress response .

Data Table: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Features

The following table summarizes key structural analogs, their substituents, and available biological

Key Structural Differences and Implications

This could improve pharmacokinetic properties like oral bioavailability. Compound 2 () uses a hydroxyethyl-methoxyphenyl group, which contributes to anti-inflammatory activity via hydrogen bonding with targets like COX-2 .

Aryl/Heteroaryl Groups :

- The thiophen-2-yl group in the target compound and DM497 is electron-rich, favoring interactions with aromatic residues in receptor binding pockets. In contrast, Compound 6k () uses a 3,4,5-trimethoxyphenyl group, which may enhance EP2 receptor binding through hydrophobic and π-π interactions .

Synthetic Complexity :

Pharmacological and Spectroscopic Comparisons

- DM497 exhibits potent α7 nAChR modulation (EC₅₀ = 2.1 µM) with antinociceptive effects in mice .

- Compound 2 () demonstrates anti-inflammatory activity (IC₅₀ = 17.00 µM), suggesting that acrylamides with polar substituents (e.g., hydroxy, methoxy) may target inflammatory pathways. The target compound’s hydroxyethoxy group aligns with this trend .

- Spectroscopic Data: Compound 14f () shows distinct ¹³C NMR signals for the tetrahydroquinolinyl group (δC 27.7–193.9) and HRMS m/z 349.1902 . The target compound’s cyclopentyl and hydroxyethoxy groups would produce unique shifts in the δC 50–70 range for oxygenated carbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.